molecular formula C11H17ClN2O3 B1446149 Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride CAS No. 1586686-20-5

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride

Cat. No. B1446149
M. Wt: 260.72 g/mol
InChI Key: XLLYSFCRHRKAHV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Metabolism and Herbicide Studies

  • Chloroacetamide Herbicides and Metabolism : Research involving similar chloroacetamide herbicides, such as acetochlor and alachlor, reveals a complex metabolic activation pathway in rats and humans. Metabolism of these compounds leads to the production of DNA-reactive dialkylbenzoquinone imine, an important aspect for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Chloroacetamide Inhibition in Algae : Chloroacetamides, including alachlor and metazachlor, are studied for their effects on fatty acid synthesis in the green alga Scenedesmus Acutus. This research is pivotal in understanding the environmental impact of these herbicides on non-target organisms (Weisshaar & Böger, 1989).

Chemical Synthesis and Applications

  • Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of chloroacetamide, is used in the production of azo disperse dyes. A novel Pd/C catalyst shows high activity, selectivity, and stability for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide (Zhang Qun-feng, 2008).

  • Acetylation in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, another related compound, is a key intermediate in the natural synthesis of antimalarial drugs. Research on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide provides insights into efficient drug synthesis processes (Magadum & Yadav, 2018).

Molecular Structure and Properties

  • Characterization of N-(Hydroxyalkyl)-4-chlorophenoxyacetamide Derivatives : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, have been characterized by X-ray powder diffraction. This research contributes to the understanding of the structural properties of similar acetamide derivatives (Olszewska, Tarasiuk, & Pikus, 2009).

  • Study of Amide Derivatives in Anion Coordination : The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, an amide derivative, helps understand its spatial orientation in anion coordination. Such studies are crucial for designing molecules with specific interaction properties (Kalita & Baruah, 2010).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10;/h2-5H,6-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLYSFCRHRKAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-aminophenyl)-2-(2-methoxyethoxy)-, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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